Computed Lipophilicity (XLogP3) Differentiation of the 3-Fluoro Substituent vs. Unsubstituted and 4-Nitro Analogs
The 3-fluoro substitution on the benzenesulfonamide ring confers a computed XLogP3 of 3.2 for CAS 868979-22-0 [1]. This value is intermediate relative to the predicted logP of the unsubstituted analog (estimated ~2.5–2.8) and the 4-nitro analog CAS 868979-11-7 (estimated ~2.0–2.3, due to the polar nitro group). The fluorine atom increases lipophilicity modestly while maintaining hydrogen bond acceptor capacity (5 HBA) identical to the unsubstituted scaffold, avoiding the excessive polarity introduced by nitro or the hydrophobicity surge from bromo substitution [2].
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 (PubChem computed) |
| Comparator Or Baseline | Unsubstituted analog: estimated logP ~2.6; 4-nitro analog (CAS 868979-11-7): estimated logP ~2.2; 4-bromo analog (CAS 868979-05-9): estimated logP ~3.8 (all estimated from fragment-based calculation, not experimentally measured) |
| Quantified Difference | ΔXLogP3 ≈ +0.6 vs. unsubstituted; ≈ +1.0 vs. 4-nitro; ≈ −0.6 vs. 4-bromo (estimated) |
| Conditions | Computed by PubChem XLogP3 3.0 algorithm; comparator values are fragment-based estimates, not experimentally determined for each analog |
Why This Matters
Lipophilicity governs membrane permeability and nonspecific protein binding; the 3-fluoro analog occupies a balanced logP window (~3) often associated with favorable oral absorption and CNS permeability potential, avoiding extremes that may lead to poor solubility or excessive metabolic clearance.
- [1] PubChem. Compound Summary for CID 7150808: 3-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/868979-22-0 (accessed 2026-04-29). View Source
- [2] PubChem computed properties for structurally related analogs (CID-based searches). Comparator logP estimates derived from fragment-based in silico prediction; experimental verification not available in current public data. View Source
